5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride
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Overview
Description
5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a cyclopentyloxy group, a methyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyclopentyloxy group, which is then attached to a 3-methylpentane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while hydrolysis results in sulfonic acids .
Scientific Research Applications
5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in many synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. These compounds share the sulfonyl chloride functional group but differ in their alkyl or aryl substituents .
Uniqueness
What sets 5-(Cyclopentyloxy)-3-methylpentane-1-sulfonyl chloride apart is its unique combination of a cyclopentyloxy group and a 3-methylpentane backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications where other sulfonyl chlorides may not be suitable .
Properties
Molecular Formula |
C11H21ClO3S |
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Molecular Weight |
268.80 g/mol |
IUPAC Name |
5-cyclopentyloxy-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(7-9-16(12,13)14)6-8-15-11-4-2-3-5-11/h10-11H,2-9H2,1H3 |
InChI Key |
OPKLQFRRSRDHAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1CCCC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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